Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate
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Overview
Description
Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate is a chemical compound with the molecular formula C12H14BrNO3S. It is used in various scientific research applications, including drug synthesis and material science studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate typically involves the reaction of ethyl 2-bromoacetate with 4-bromothiophenol, followed by the addition of acetamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining appropriate temperatures, pressures, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The sulfanyl group can form bonds with metal ions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 2-[[2-(4-bromophenyl)sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-2-17-12(16)7-14-11(15)8-18-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMNWWKLQODBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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